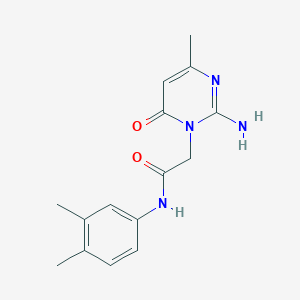

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-9-4-5-12(6-10(9)2)18-13(20)8-19-14(21)7-11(3)17-15(19)16/h4-7H,8H2,1-3H3,(H2,16,17)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKIYDBAADKGGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine with 3,4-dimethylphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities which can be categorized as follows:

Antimicrobial Activity

Studies have shown that derivatives of pyrimidine compounds can possess significant antimicrobial properties. For instance, the compound's structural analogs have been tested against various bacterial strains, demonstrating varying degrees of inhibition comparable to standard antibiotics .

Antiviral Potential

Recent investigations into N-Heterocycles, including pyrimidine derivatives, highlight their promise as antiviral agents. Compounds similar to the target molecule have shown efficacy in inhibiting viral replication in cell cultures . This suggests that the compound may also exhibit antiviral properties.

Anticancer Properties

The compound's structural features align with known anticancer agents. Research involving pyrimidine derivatives has indicated their ability to inhibit specific kinases involved in cancer progression. Preliminary studies suggest that this compound could be evaluated for its potential to act on cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .

Synthesis and Modification

The synthesis of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide can be achieved through various organic reactions involving starting materials such as substituted acetic acids and pyrimidine derivatives. The optimization of synthetic routes is crucial for enhancing yield and purity.

Case Study 1: Antimicrobial Evaluation

In a study published by El-Saghier et al., several pyrimidine derivatives were synthesized and evaluated for their antibacterial activity against Escherichia coli. The results indicated that certain compounds exhibited an inhibition percentage significantly higher than traditional antibiotics . This study underscores the potential of similar compounds, including the target molecule, in developing new antimicrobial agents.

Case Study 2: Antiviral Screening

A comprehensive review highlighted the antiviral activities of various N-Heterocycles. The evaluation of structural analogs showed promising results against viral strains such as HIV and influenza . This emphasizes the need for further research into the antiviral capabilities of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide.

Mechanism of Action

The mechanism of action of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The dichlorophenyl derivative exhibits higher molecular weight and melting point compared to the target compound, likely due to chlorine’s electronegativity enhancing intermolecular interactions.

- Biological activity: Dichlorophenyl analogs show antimicrobial properties, while the diethylamino variant is structurally akin to lidocaine, suggesting divergent applications based on substituents.

Heterocyclic Core Modifications

Key Observations :

- Agricultural vs. pharmaceutical use : Chloroacetamides like alachlor lack heterocyclic cores, emphasizing their role as herbicides, unlike the target compound’s drug-like design.

Biological Activity

The compound 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide represents a unique structure within the realm of pyrimidine derivatives, known for their diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 244.29 g/mol. The compound features a pyrimidine ring substituted with an amino group and an acetamide moiety linked to a dimethylphenyl group.

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit a range of biological activities, including antiviral, anticancer, and antibacterial properties. The specific compound in focus has shown promise in several areas:

Antiviral Activity

Studies have indicated that pyrimidine derivatives can inhibit viral replication. For instance, compounds similar to the one have demonstrated activity against various viruses, including the hepatitis C virus (HCV) and influenza viruses. The structural modifications at the pyrimidine ring often enhance their binding affinity to viral proteins, which is crucial for their antiviral efficacy .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Research has shown that similar pyrimidine derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and DNA synthesis inhibition. For example, derivatives with similar structures have been tested against A549 (lung cancer) and C6 (glioma) cell lines, showing significant cytotoxic effects .

Research Findings and Case Studies

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Viral Proteins : The structural analogs have been shown to bind effectively to viral proteins like the NS5A protein in HCV.

- Cellular Pathways : In cancer cells, these compounds may disrupt critical pathways involved in cell proliferation and survival, leading to increased apoptosis.

- Bacterial Cell Walls : The interaction with bacterial cell walls could lead to disruption of bacterial integrity.

Q & A

Q. How can advanced separation techniques (e.g., HPLC, CE) resolve enantiomeric impurities in chiral analogs?

- Chiral Stationary Phases : Use columns like Chiralpak IG-U with hexane/isopropanol gradients .

- Capillary Electrophoresis (CE) : Optimize buffer pH and cyclodextrin additives for enantiomer separation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.